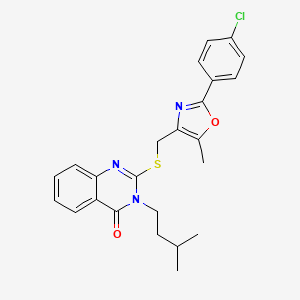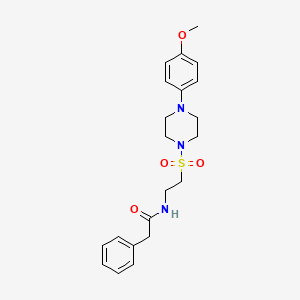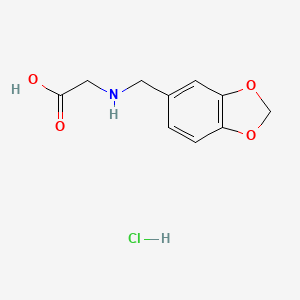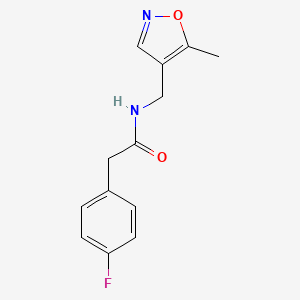
2-(4-fluorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of compounds known as isoxazole derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Biological Activity
- A study synthesized derivatives related to 2-(4-fluorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide and evaluated their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, which could be relevant in pharmaceutical research (Sunder & Maleraju, 2013).
- Another research synthesized novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring compounds with structures similar to this compound, for potential antipsychotic applications. These compounds did not interact with dopamine receptors, a distinguishing factor from typical antipsychotics (Wise et al., 1987).
Anticancer Applications
- Research into N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally similar to the target compound, has been conducted for their anticancer activity, showing potential against human lung adenocarcinoma cells (Evren et al., 2019).
- Synthesis of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds demonstrated antimicrobial properties, suggesting potential in developing new antimicrobial agents (Parikh & Joshi, 2014).
Antimicrobial and Other Biological Activities
- A study on 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide derivatives, structurally related to the target compound, showed antimicrobial activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Badiger et al., 2013).
- The synthesis of 1,3,4-Oxadiazole derivatives, similar in structure to the target compound, demonstrated potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, potentially useful in small lung cancer treatment (Panchal et al., 2020).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-11(8-16-18-9)7-15-13(17)6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJACTBKFXQTTLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)
![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)
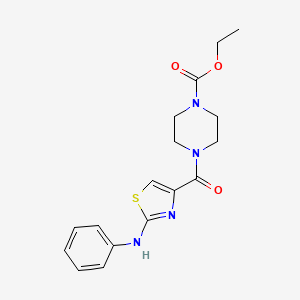

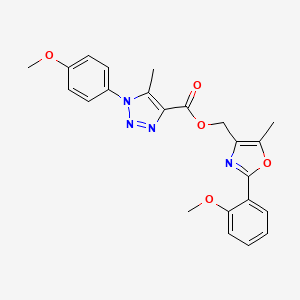
![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)
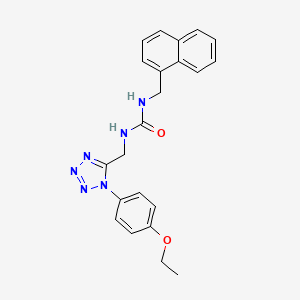
![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)

